2-chloro-N-(2-nitrophenyl)acetamide

概要

説明

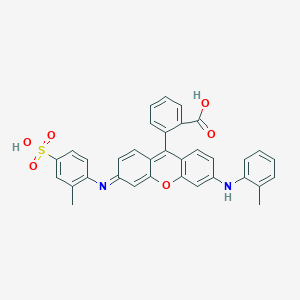

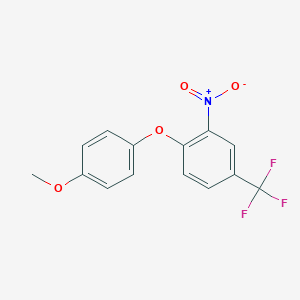

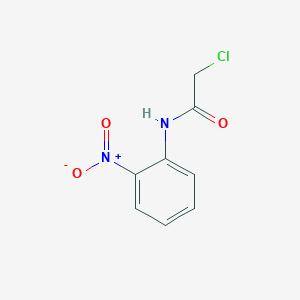

2-chloro-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has been identified as a reactant in the synthesis of Clonazepam, an antiepileptic agent with anxiolytic and antimanic properties . It has also been used as a synthetic intermediate in the production of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .

Synthesis Analysis

The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide has been reported in various studies. For instance, one method involves the reaction of 2-chloracetamide with formaldehyde . Another study mentions its synthesis as part of the process of creating Clonazepam .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-nitrophenyl)acetamide has been analyzed in several studies. For example, one study discusses the conformation of the N-H and C=O bonds in the molecule . Another study provides a detailed analysis of the intermolecular interactions in the crystal structure of the molecule .

Chemical Reactions Analysis

In terms of chemical reactions, 2-chloro-N-(2-nitrophenyl)acetamide has been found to participate in various interactions. For instance, in the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide include a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

科学的研究の応用

Antibacterial Activity

The compound has shown potential as an antibacterial agent. For instance, a study found that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has good potential against Klebsiella pneumoniae . The chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site .

Antifungal Activity

The compound has also been synthesized with the aim of being used as an antifungal agent . This suggests that it could have potential applications in the treatment of fungal infections.

Disinfectant Properties

In addition to its potential as an antimicrobial agent, the compound has also been synthesized for use as a disinfectant . This could make it useful in a variety of settings, from healthcare to food production.

Herbicidal Properties

The compound has been synthesized with the aim of being used as a herbicide . This suggests that it could have applications in agriculture, particularly in the control of unwanted plant growth.

Antiproliferative Activity

Some derivatives of the compound have shown promising antiproliferative activity . This suggests that they could have potential applications in the treatment of cancer.

Pharmacokinetic Profile

The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that it could be developed into a drug that can be conveniently administered orally.

作用機序

Target of Action

The primary target of 2-chloro-N-(2-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .

Mode of Action

2-Chloro-N-(2-nitrophenyl)acetamide interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, disrupting the synthesis of the bacterial cell wall and leading to cell lysis .

Biochemical Pathways

By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and the death of the bacteria .

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have anexcellent pharmacokinetic profile , indicating good parameters for oral use

Result of Action

The primary result of the action of 2-chloro-N-(2-nitrophenyl)acetamide is the lysis of bacterial cells . By inhibiting the penicillin-binding protein and disrupting the synthesis of the bacterial cell wall, the compound causes the bacterial cells to lyse, or break apart . This leads to the death of the bacteria, making the compound potentially useful as an antibacterial agent .

特性

IUPAC Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVCPLQFJVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906206 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10147-70-3 | |

| Record name | 10147-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?

A1: In 2-chloro-N-(2-nitrophenyl)acetamide, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []

Q2: How does the conformation of 2-chloro-N-(2-nitrophenyl)acetamide compare to similar compounds?

A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in 2-chloro-N-(2-nitrophenyl)acetamide adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。